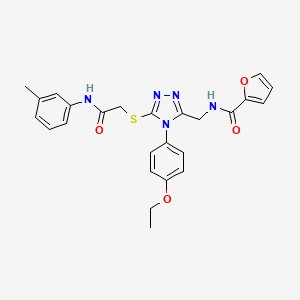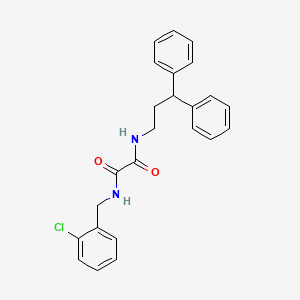
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorobenzyl group and a diphenylpropyl group attached to an oxalamide backbone
准备方法
The synthesis of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the chlorobenzyl and diphenylpropyl precursors. These precursors are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorobenzyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds, such as:
- N-(3-chloro-2-methylphenyl)-N’-(3,3-diphenylpropyl)urea
- N-(3,3-diphenylpropyl)-2-methylcyclopropanecarboxamide
- N-(3,3-diphenylpropyl)-1-(4-methoxybenzyl)-4-piperidinecarboxamide
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of chlorobenzyl and diphenylpropyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-22-14-8-7-13-20(22)17-27-24(29)23(28)26-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQCGMULWXIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
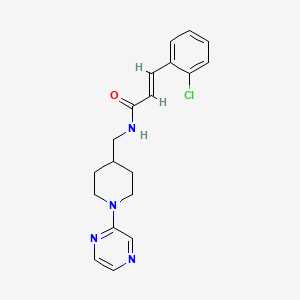
![4-(4-fluorobenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706990.png)
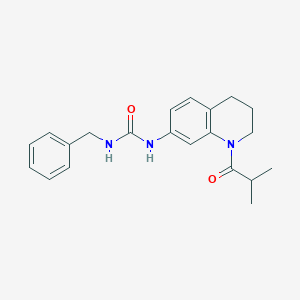
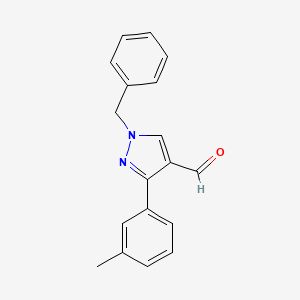
![N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2706995.png)
![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)
![1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine](/img/structure/B2706998.png)
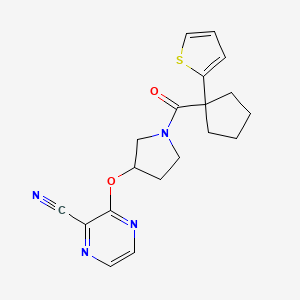

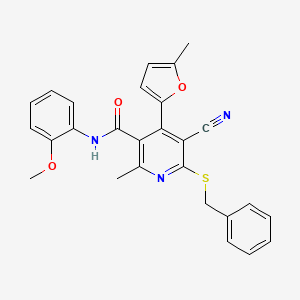
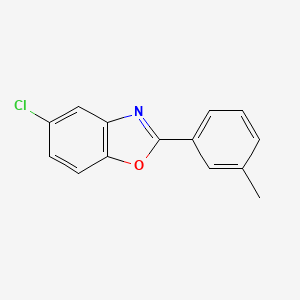
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)
